molecular formula C20H34O6 B032405 6-Keto-prostaglandin F1alpha CAS No. 58962-34-8

6-Keto-prostaglandin F1alpha

Cat. No.: B032405
CAS No.: 58962-34-8
M. Wt: 370.5 g/mol
InChI Key: KFGOFTHODYBSGM-ZUNNJUQCSA-N
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Description

6-Keto-prostaglandin F1alpha is a stable metabolite of prostacyclin (prostaglandin I2), which is a major prostanoid synthesized by vascular endothelium. Prostacyclin is known for its potent vasodilatory and platelet anti-aggregating properties. This compound is produced through the non-enzymatic hydrolysis of prostacyclin and serves as an indicator of prostacyclin production in vivo .

Mechanism of Action

Target of Action

6-Keto-PGF1alpha is the stable and physiologically active metabolite of prostaglandin I2 (PGI2) . It primarily targets various tissues and cells, including the vascular wall, platelets, lungs, kidneys, gastrointestinal tract, brain, and reproductive system .

Mode of Action

6-Keto-PGF1alpha interacts with its targets by being produced locally and acting locally, a characteristic of a class of hormones known as prostaglandins . The specific effects of 6-Keto-PGF1alpha can vary greatly depending on the tissue or cell type .

Biochemical Pathways

The compound plays a significant role in various biochemical pathways. For instance, an increase in the TXA2/PGI2 ratio can lead to platelet aggregation, thrombus formation, and the promotion of arteriosclerosis and coronary heart disease . In animals suffering from shock caused by bleeding, injury, and endotoxins, the plasma level of 6-Keto-PGF1alpha increases .

Pharmacokinetics

The half-life of prostaglandins, including 6-Keto-PGF1alpha, is only 1-5 minutes . This short half-life indicates that the compound is rapidly metabolized and eliminated from the body.

Result of Action

The action of 6-Keto-PGF1alpha results in a variety of physiological effects. For example, it is involved in the regulation of renal blood flow, which is crucial in conditions such as renal vascular hypertension, nephrotic syndrome, and Batter’s syndrome . It also plays a role in the ovulation process, luteal regression, steroid synthesis, uterine activity, and the movement of eggs and sperm .

Action Environment

The action, efficacy, and stability of 6-Keto-PGF1alpha can be influenced by various environmental factors. For instance, in patients with arteriosclerosis, diabetes, and hyperlipidemia, the plasma level of 6-Keto-PGF1alpha decreases . Conversely, in patients with epidemic hemorrhagic fever, obstructive suppurative cholangitis, and gynecological carcinomas, elevated levels of 6-Keto-PGF1alpha are observed .

Biochemical Analysis

Biochemical Properties

6-Keto-prostaglandin F1alpha is involved in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it is used to measure the production of PGI2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chemical Reactions Analysis

6-Keto-prostaglandin F1alpha undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different prostaglandin derivatives.

    Reduction: Reduction reactions can convert it back to prostacyclin or other related compounds.

    Substitution: Various substitution reactions can modify the functional groups on the molecule, leading to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

6-Keto-prostaglandin F1alpha has several scientific research applications:

Comparison with Similar Compounds

6-Keto-prostaglandin F1alpha is unique due to its stability compared to prostacyclin, which has a very short half-life. Similar compounds include:

These compounds share structural similarities but differ in their biological functions and stability.

Properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGOFTHODYBSGM-ZUNNJUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317937
Record name 6-Keto-PGF1α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Keto-prostaglandin F1a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58962-34-8
Record name 6-Keto-PGF1α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58962-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ketoprostaglandin F1alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058962348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Keto-PGF1α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxo-9alpha,11alpha-15S-trihydroxy-prost-13E-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-KETOPROSTAGLANDIN F1.ALPHA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8URB805JJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 6-Keto-prostaglandin F1a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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